1-(4-Fluorophenyl)biguanide hydrochloride

Descripción general

Descripción

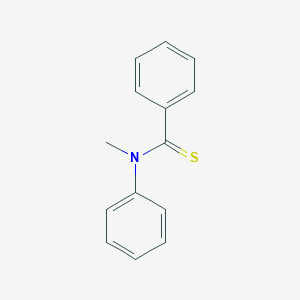

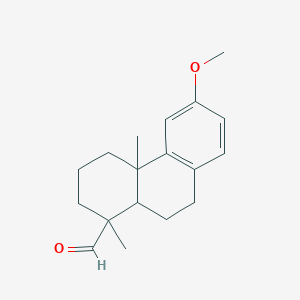

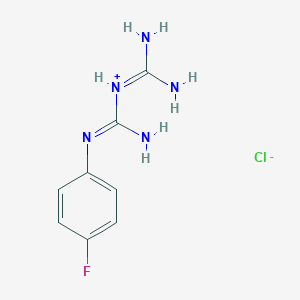

1-(4-Fluorophenyl)biguanide hydrochloride is a compound that has garnered interest due to its potential pharmacological properties. It is a derivative of biguanide, a class of compounds known for their biological activities, including anti-diabetic effects. The presence of a fluorine atom on the phenyl ring may confer unique properties to the molecule, influencing its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)biguanide hydrochloride is not detailed in the provided papers. However, biguanide derivatives are typically synthesized by reacting dicyandiamide with appropriate amines or hydrazides in an acidic medium . The fluorinated phenyl group could be introduced through a substitution reaction where a fluorinating agent, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, is used to introduce the fluorine atom onto the aromatic ring .

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)biguanid-1-ium chloride features a monoprotonated biguanidinium cation paired with a chloride anion. The biguanidium group is not planar, with a dihedral angle between the two CN3 groups, and it is rotated with respect to the phenyl group. This non-planarity and rotation could affect the molecule's ability to form hydrogen bonds and interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Fluorophenyl)biguanide hydrochloride in biological systems is not explicitly discussed in the provided papers. However, biguanide derivatives are known to interact with various receptors, such as the 5-hydroxytryptamine (5-HT)3 receptors, where they can act as agonists. The fluorine atom's electronegativity and size could influence these interactions, potentially enhancing the selectivity or potency of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)biguanide hydrochloride, such as solubility, melting point, and stability, are not directly reported. However, the presence of the fluorine atom is known to affect these properties in other compounds. For instance, fluorinated compounds often exhibit increased thermal stability and resistance to hydrolysis, which could be relevant for the storage and handling of 1-(4-Fluorophenyl)biguanide hydrochloride . Additionally, the compound's ability to form a three-dimensional hydrogen-bonded network in the crystal structure suggests it has a strong propensity for intermolecular interactions, which could influence its solubility and bioavailability .

Aplicaciones Científicas De Investigación

Crystal Structure and Physical Properties

- The title compound, C8H11FN5+·Cl−, exhibits a unique crystalline structure with a non-planar biguanidium group and a rotated phenyl group. This configuration results in the formation of a three-dimensional hydrogen-bonded network in the crystal structure. This insight into the molecular structure contributes to understanding the physical properties of the compound (Tutughamiarso & Bolte, 2010).

Characterization Methods

- Characterization of biguanides like 1-(4-Fluorophenyl)biguanide hydrochloride is achieved through 15N NMR spectroscopy. This technique provides detailed information on the molecular structure and the presence of different tautomeric forms in solution (Clement & Girreser, 1999).

Analytical Applications

A method using a lactone-rhodamine B-based fluorescence optode has been developed for the determination of polyhexamethylene biguanide hydrochloride (PHMB), showing potential for analytical applications in various fields, including healthcare (Funaki, Horikoshi, Kobayashi, & Masadome, 2020).

Capillary electrophoresis combined with contactless conductivity detection is utilized for determining substances like PHMB-HCl in ophthalmic solutions, highlighting its potential in analytical chemistry for quality control in pharmaceutical products (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Biomedical Research

- Biguanides, including 1-(4-Fluorophenyl)biguanide hydrochloride derivatives, have been investigated for a range of therapeutic applications, such as antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV properties. This review covers the extensive medicinal chemistry applications of biguanides (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) is used for the determination of biguanides, including 1-(4-Fluorophenyl)biguanide hydrochloride, in various biological and environmental samples. This technique is crucial for pharmacodynamics, pharmacokinetic studies, and quality control of these compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

As for future directions, while specific information for 1-(4-Fluorophenyl)biguanide hydrochloride is not available, biguanides in general have documented anticancer properties in preclinical and clinical settings . Therefore, further investigation into the therapeutic effects of 1-(4-Fluorophenyl)biguanide hydrochloride could be a potential future direction.

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJTLZNKNUTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166827 | |

| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)biguanide hydrochloride | |

CAS RN |

16018-83-0 | |

| Record name | Imidodicarbonimidic diamide, N-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16018-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial properties of 1-(4-Fluorophenyl)biguanide hydrochloride?

A1: 1-(4-Fluorophenyl)biguanide hydrochloride exhibits a broad spectrum of antimicrobial activity. Studies have demonstrated its effectiveness against both bacteria and fungi. For instance, research highlights its potent activity against Escherichia coli and Staphylococcus aureus, two common bacterial species. [] This makes it a promising candidate for applications requiring antibacterial action, such as in the development of antimicrobial textiles.

Q2: How is 1-(4-Fluorophenyl)biguanide hydrochloride incorporated into textile finishing agents?

A2: 1-(4-Fluorophenyl)biguanide hydrochloride is a key component in certain mildew-proof and antibacterial finishing agents for textiles. These agents are typically applied to fabrics through dipping or padding methods. [] The presence of 1-(4-Fluorophenyl)biguanide hydrochloride in these formulations imparts long-lasting antibacterial and antifungal properties to the treated fabrics, contributing to hygiene and preventing microbial growth.

Q3: Has 1-(4-Fluorophenyl)biguanide hydrochloride been explored in other research contexts?

A3: Interestingly, 1-(4-Fluorophenyl)biguanide hydrochloride has appeared in crystallization studies involving the antibiotic nitrofurantoin. [] While not directly related to its antimicrobial properties, these investigations provide insights into the compound's crystallization behavior and potential for forming complexes with other molecules. This knowledge can be valuable for developing formulations or understanding its interactions in different chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.